N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide
Description
Properties
IUPAC Name |
N-[(5-thiophen-2-ylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c20-17(14-5-2-1-3-6-14)19-11-13-9-15(12-18-10-13)16-7-4-8-21-16/h1-2,4,7-10,12,14H,3,5-6,11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIJREYYAWAIGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine-Thiophene Intermediate: This step involves the coupling of a thiophene derivative with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Cyclohexene Moiety: The intermediate is then reacted with a cyclohexene derivative under conditions that facilitate the formation of the desired cyclohexene ring structure.
Amidation Reaction: Finally, the compound undergoes an amidation reaction where the carboxylic acid group is converted into an amide, forming the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form corresponding thiol and cyclohexane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and thiophene rings.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products
Oxidation: Sulfoxides, sulfones, and epoxides.
Reduction: Thiol and cyclohexane derivatives.
Substitution: Various substituted pyridine and thiophene derivatives.
Scientific Research Applications
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions . The pathways involved could include inhibition or activation of specific biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, exhibit various pharmacological properties.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine are well-known for their biological activities.
Uniqueness
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide is unique due to its combination of thiophene, pyridine, and cyclohexene moieties, which confer distinct chemical and biological properties. This structural uniqueness allows for diverse applications and interactions that are not typically observed in simpler compounds .
Biological Activity
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A thiophene ring
- A pyridine moiety
- A cyclohexene carboxamide backbone
This structural diversity suggests potential interactions with various biological targets, particularly in cancer treatment.
Research indicates that compounds similar to this compound may act through several mechanisms:
-
Inhibition of PI3K/Akt/mTOR Pathway :
- Compounds with similar structures have been identified as dual inhibitors of PI3Kα and mTOR, which are critical pathways in cancer cell proliferation and survival. For example, a related compound demonstrated significant inhibition of this pathway, leading to apoptosis in cancer cells at low concentrations .
- Cell Cycle Arrest :
Efficacy Against Cancer Cell Lines
The biological activity of this compound can be summarized in the following table, which compares its efficacy with related compounds:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 (Lung) | TBD | PI3K/mTOR Inhibition |
| Related Compound 13g | A549 (Lung) | 0.20 ± 0.05 | PI3K/mTOR Inhibition |
| Related Compound 13g | MCF7 (Breast) | 1.25 ± 0.11 | PI3K/mTOR Inhibition |
| Related Compound 13g | HeLa (Cervical) | 1.03 ± 0.24 | PI3K/mTOR Inhibition |
Case Studies
- Anti-Tumor Activity :
- Structural Analysis :
Q & A
Q. Advanced
- NMR : H and C NMR to verify proton environments and carboxamide linkage.
- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves stereochemistry of the cyclohexene ring (using SHELX for refinement, as in ).
- FT-IR : Validates amide C=O stretch (~1650 cm) and aromatic C-H bonds .
What biological activities are hypothesized based on its structure?
Basic
The thiophene-pyridine core is associated with kinase inhibition (e.g., tyrosine kinases) and GPCR modulation in similar compounds. The cyclohexene carboxamide may enhance lipophilicity, improving membrane permeability. Preliminary assays could target inflammation or oncology pathways, as seen in structurally related sulfonamides and carboxamides .
How can computational methods predict target interactions?
Q. Advanced
- Molecular docking : Use AutoDock Vina to model binding with kinases (e.g., EGFR) using PDB structures.
- QSAR : Correlate substituent effects (e.g., thiophene vs. furan) with activity.
- MD simulations : Assess conformational stability of the cyclohexene ring in aqueous vs. lipid environments. and highlight such approaches for related sulfonamides .
How to resolve conflicting data on mechanism of action?
Q. Advanced
- Dose-response studies : Verify activity across concentrations to rule out assay artifacts.
- Off-target screening : Use proteome-wide platforms (e.g., KINOMEscan) to identify unintended interactions.
- Structural analogs : Compare with and compounds to isolate functional group contributions. Contradictions may arise from assay conditions (e.g., cell line variability) .
What are its solubility and stability profiles?
Basic
Predicted to have low aqueous solubility due to aromaticity and lipophilic cyclohexene. Stability tests under varying pH (e.g., 1.2 for gastric fluid vs. 7.4 for plasma) and light exposure are critical. Use DMSO for stock solutions, and monitor degradation via HPLC. Similar carboxamides show hydrolytic instability at high temperatures .
How does the cyclohexene ring affect conformational dynamics?
Advanced
The ring’s strain and non-planarity create axial/equatorial isomerism, influencing binding pocket compatibility. Variable-temperature NMR can detect ring-flipping barriers. X-ray data () and DFT calculations (e.g., Gaussian) model preferred conformers. Stereoelectronic effects may enhance hydrogen bonding with targets .
What structural modifications could enhance pharmacokinetics?
Q. Advanced
- Bioisosteres : Replace thiophene with furan to alter metabolic stability ().
- Prodrugs : Esterify the carboxamide to improve oral absorption.
- PEGylation : Increase solubility via hydrophilic chain addition.
and demonstrate such strategies for related sulfonamides and indole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
